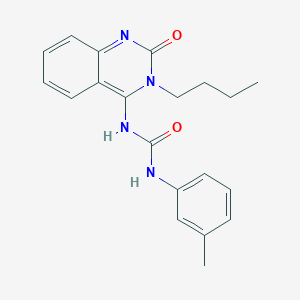
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BOSU, and it has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Wissenschaftliche Forschungsanwendungen
Supramolecular Gelators
Research on quinoline urea derivatives has led to the discovery of their ability to act as gelators in the formation of Ag-complexes. For example, DQ5U, a quinoline urea derivative, demonstrated the capability to gelate mixed solvents when combined with silver nitrate, showcasing its potential in creating supramolecular structures with specific photophysical properties (Braga et al., 2013).
Photoelectric Conversion
Compounds structurally related to the query have been investigated for their utility in improving the photoelectric conversion efficiency of dye-sensitized solar cells. Carboxylated cyanine dyes, closely related in function to quinazoline derivatives, have been prepared and used as sensitizers in nanocrystalline TiO2 solar cells, significantly enhancing power conversion efficiencies. This illustrates the potential of quinazoline derivatives in renewable energy technologies (Wu et al., 2009).
Antitumor Activity
The design and synthesis of 4-aminoquinazoline derivatives containing urea moieties have been extensively explored for their antitumor activities. These compounds have shown significant efficacy against various human cancer cell lines, underscoring the therapeutic potential of quinazoline-urea derivatives in cancer treatment. For instance, certain derivatives demonstrated excellent antitumor activity comparable to known cancer therapeutics, suggesting their potential as novel anticancer agents (Li et al., 2019).
Eigenschaften
IUPAC Name |
1-(3-butyl-2-oxoquinazolin-4-yl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-3-4-12-24-18(16-10-5-6-11-17(16)22-20(24)26)23-19(25)21-15-9-7-8-14(2)13-15/h5-11,13H,3-4,12H2,1-2H3,(H2,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNRUKPZWIMSFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-ethylbenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2398158.png)
![5-Bromo-1-(cyclopropylcarbonyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}indoline](/img/structure/B2398159.png)
![5-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B2398162.png)

![N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2398164.png)
![N-(3-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2398167.png)
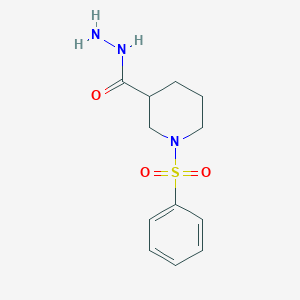
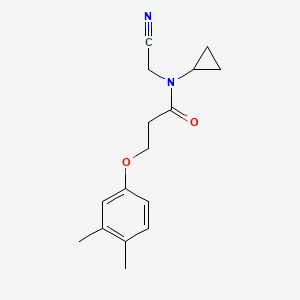
![3-(1-([1,1'-Biphenyl]-3-ylsulfonyl)pyrrolidin-3-yl)oxazolidin-2-one](/img/structure/B2398172.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4-difluorophenyl)propanamide](/img/structure/B2398173.png)
![N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2398176.png)
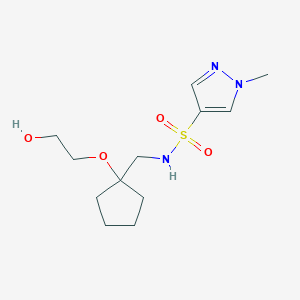
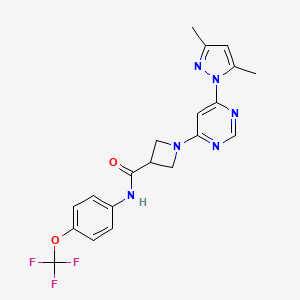
![2-[[5-(5-Phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2398181.png)